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Abstract
3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS No. 749875-02-3) is a halogenated

pyridine derivative that serves as a critical building block in contemporary chemical synthesis.

[1] Its utility spans the development of novel pharmaceuticals and advanced agrochemicals,

where the unique electronic properties of the substituted pyridine ring are paramount. The

presence of a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a

carboxylic acid function on the isonicotinic acid scaffold imparts distinct reactivity and specific

physicochemical characteristics. This guide provides a comprehensive technical overview of

these properties, outlines authoritative protocols for their experimental determination, and

details essential safety and handling procedures. The insights herein are designed to empower

researchers to effectively utilize this versatile compound in their development pipelines.

Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. The fundamental identifiers

for this compound are cataloged below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1403159?utm_src=pdf-interest
https://www.benchchem.com/product/b1403159?utm_src=pdf-body
https://www.benchchem.com/product/b1403159?utm_src=pdf-body
https://www.benchchem.com/product/b1403159?utm_src=pdf-body
https://www.bldpharm.com/products/749875-02-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systematic Name: 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid[2]

Common Name: 3-Chloro-2-(trifluoromethyl)isonicotinic acid

CAS Number: 749875-02-3[1][3][4]

Molecular Formula: C₇H₃ClF₃NO₂[3]

Molecular Weight: 225.55 g/mol [2][3]

InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N[3]

Canonical SMILES: C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F[3]

Caption: Molecular structure of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.

Core Physicochemical Properties
The interplay of the aromatic nitrogen, carboxylic acid, and powerful electron-withdrawing

substituents defines the compound's physical and chemical behavior. All quantitative data, both

predicted and experimentally determined, are summarized below for rapid reference.
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Property Value Source & Notes

Physical State
White to off-white crystalline

solid

Expected based on analogous

structures; requires

experimental verification.

Melting Point Not available

Must be determined

experimentally. See Protocol

4.1.

Boiling Point 353.3 ± 42.0 °C

Predicted value;

decomposition may occur at

this temperature.[3]

Density 1.603 ± 0.06 g/cm³ Predicted value.[3]

Acidity (pKa) 1.39 ± 0.28

Predicted value. The low pKa

reflects strong inductive

effects.[3]

Water Solubility Not available
Expected to be slightly soluble.

See Protocol 4.2.

Molecular Structure and Acidity
The defining feature of this molecule is its pronounced acidity. The isonicotinic acid core has a

pKa of approximately 4.9, but the addition of the chloro and trifluoromethyl groups at the 3- and

2-positions, respectively, causes a dramatic increase in the acidity of the carboxylic acid proton.

These groups exert a powerful negative inductive effect (-I), withdrawing electron density from

the pyridine ring and stabilizing the resulting carboxylate anion upon deprotonation. This is

reflected in the exceptionally low predicted pKa of 1.39, making it a strong organic acid.[3]

Solubility Profile
While the carboxylic acid group introduces a polar, hydrophilic center capable of hydrogen

bonding, the trifluoromethyl group and the chlorinated aromatic ring contribute significant

hydrophobic character. This duality suggests limited solubility in non-polar solvents like

hexanes, moderate to good solubility in polar organic solvents such as methanol, ethanol, and

DMSO, and slight solubility in water.[5][6] The aqueous solubility is expected to increase
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significantly in basic solutions (pH > 3), where the compound will deprotonate to form the more

soluble carboxylate salt.

Spectroscopic and Analytical Characterization
Structural verification and purity assessment are non-negotiable in research and development.

While specific spectra for this compound are proprietary to suppliers, the expected

characteristics from key analytical techniques are described below.

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the

aromatic region corresponding to the two protons on the pyridine ring. A broad singlet, which

may be exchangeable with D₂O, will correspond to the acidic proton of the carboxylic acid.

¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of

the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this

moiety.

¹³C NMR: The spectrum should display seven distinct carbon signals: five for the pyridine

ring carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon

(which may appear as a quartet due to C-F coupling).

Mass Spectrometry (MS): Electron impact or electrospray ionization MS will confirm the

molecular weight of 225.55 g/mol . A key diagnostic feature will be the M+ and M+2 isotopic

pattern in an approximate 3:1 ratio, which is characteristic of the presence of a single

chlorine atom.

Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical

properties. Adherence to these workflows ensures data integrity and reproducibility.

Protocol 4.1: Determination of Melting Point (Capillary
Method)

Rationale: The melting point is a fundamental physical property used to assess the purity of

a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a

broad and depressed range suggests the presence of impurities.
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Methodology:

Sample Preparation: Ensure the sample is completely dry by placing it under a high

vacuum for several hours. Finely crush a small amount of the crystalline solid into a

powder.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) of the material into the sealed end.

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

Measurement:

Begin heating at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

Allow the apparatus to cool.

Perform a second measurement with a fresh sample, heating rapidly to within 20 °C of

the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and

the temperature at which the entire sample becomes a clear liquid (T₂). The melting range

is reported as T₁ - T₂.

Protocol 4.2: Aqueous Solubility Determination (OECD
105 Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the water solubility of

a compound. It relies on achieving a thermodynamic equilibrium between the dissolved and

undissolved states of the substance.

Methodology:

Preparation: Add an excess amount of 3-Chloro-2-(trifluoromethyl)isonicotinic acid to

a known volume of deionized water in a flask. The excess solid is critical to ensure a

saturated solution is formed.
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Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25

°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure

complete removal of solid particles, centrifuge the solution at high speed.

Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.

Quantification: Determine the concentration of the dissolved compound in the aliquot using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection, calibrated with standards of known concentration.

Calculation: The solubility is reported in units of mg/L or mol/L. The experiment should be

performed in triplicate to ensure statistical validity.

Figure 2: Workflow for Shake-Flask Solubility Determination

1. Preparation
Add excess solid to water

2. Equilibration
Agitate at constant T

(24-48 hours)

3. Phase Separation
Centrifuge to pellet
undissolved solid

4. Sampling
Extract clear supernatant

5. Quantification
Analyze concentration

(e.g., HPLC)

6. Report
Calculate final solubility

(mg/L)

Click to download full resolution via product page

Caption: A standardized workflow for determining aqueous solubility.

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound should be handled by

trained personnel familiar with its potential hazards.

GHS Hazard Classification:

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Safe Handling Procedures:

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety glasses with side shields or goggles, and a lab coat.[8]

Avoid breathing dust.[7] Wash hands thoroughly after handling.

Keep away from incompatible materials such as strong oxidizing agents.

Storage Recommendations:

Store in a tightly closed container.[8]

Keep in a cool, dry, and well-ventilated place away from sources of ignition and

incompatible substances.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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